2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate
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Overview
Description
2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate: is a fluorescent label belonging to the class of rhodamine dyes. It is characterized by strong absorption, high fluorescence quantum yield, and high thermal and photo-stability. These properties make it highly suitable for single-molecule detection applications and high-resolution microscopy such as PALM, dSTORM, and STED . The para-isomer of ATTO 590 is one of the two isomers of this dye, with practically identical absorption and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate involves the preparation of the rhodamine core structure, followed by the introduction of specific functional groups to achieve the desired fluorescent properties. The synthetic route typically includes the following steps:
Formation of the Rhodamine Core: This involves the condensation of appropriate aromatic amines with phthalic anhydride or its derivatives.
Functionalization: Introduction of carboxylic acid groups and other functional groups to enhance solubility and reactivity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain the pure para-isomer
Chemical Reactions Analysis
Types of Reactions: 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with nucleophiles to form stable amide or ester bonds.
Oxidation and Reduction: The dye can participate in redox reactions, altering its fluorescence properties.
Common Reagents and Conditions:
NHS-Esters: Used for labeling proteins and other biomolecules by forming stable amide bonds.
Hydrazides and Azides: Used in click chemistry for bioconjugation applications
Major Products: The major products formed from these reactions are typically labeled biomolecules, such as proteins, nucleic acids, and other macromolecules, which retain the fluorescent properties of this compound .
Scientific Research Applications
2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate is widely used in various scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH) for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for quality control and process monitoring
Mechanism of Action
The mechanism of action of 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular targets and pathways include:
Absorption and Emission: The dye absorbs light in the range of 575-610 nm and emits fluorescence at around 622 nm.
Fluorescence Resonance Energy Transfer (FRET): The dye can participate in FRET, transferring energy to or from other fluorescent molecules, which is useful in studying molecular interactions
Comparison with Similar Compounds
ATTO 590 meta-isomer: Another isomer of ATTO 590 with similar properties.
Rhodamine B: A widely used rhodamine dye with different absorption and emission spectra.
ATTO 565: A related dye with slightly different spectral properties
Uniqueness: 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate is unique due to its high fluorescence quantum yield, thermal and photo-stability, and suitability for high-resolution microscopy and single-molecule detection applications. Its ability to be supplied in isomeric purity further enhances its utility in precise scientific research .
Properties
Molecular Formula |
C36H37ClN2O9 |
---|---|
Molecular Weight |
677.1 g/mol |
IUPAC Name |
2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid;perchlorate |
InChI |
InChI=1S/C36H36N2O5.ClHO4/c1-8-37-28-17-30-26(14-21(28)12-13-35(37,4)5)32(25-15-22(33(39)40)10-11-23(25)34(41)42)27-16-24-20(3)19-36(6,7)38(9-2)29(24)18-31(27)43-30;2-1(3,4)5/h10-19H,8-9H2,1-7H3,(H-,39,40,41,42);(H,2,3,4,5) |
InChI Key |
JWFILYKQXSGKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C=CC([N+](=C5C=C4O3)CC)(C)C)C6=C(C=CC(=C6)C(=O)O)C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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